1-(Benzyloxy)-4-(trifluoromethyl)benzene
Overview
Description
1-(Benzyloxy)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Compounds containing the trifluoromethyl group are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The mode of action of 1-(Benzyloxy)-4-(trifluoromethyl)benzene is likely related to the trifluoromethylation of carbon-centered radical intermediates . Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials .
Biochemical Pathways
The trifluoromethylation of carbon-centered radical intermediates is a key process . An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .
Pharmacokinetics
The redox potentials of a variety of trifluoromethyl-containing compounds and trifluoromethylated radicals have been studied, which could provide helpful physical chemical data for mechanistic studies on trifluoromethylation reactions .
Result of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Action Environment
The relative reaction efficiency of different trifluoromethylation reagents has been studied, which could provide insights into the influence of environmental factors .
Biochemical Analysis
Biochemical Properties
1-(Benzyloxy)-4-(trifluoromethyl)benzene plays a role in biochemical reactions, particularly those involving carbon-centered radical intermediates . The trifluoromethyl group of this compound is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials
Cellular Effects
Compounds with a trifluoromethyl group have been found to play a significant role in various cellular processes
Molecular Mechanism
It is known that the trifluoromethyl group can participate in trifluoromethylation of carbon-centered radical intermediates This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that trifluoromethyl-containing compounds can participate in redox reactions , which may influence metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-(trifluoromethyl)benzene typically involves the introduction of the trifluoromethyl group to a benzyloxybenzene precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as catalytic trifluoromethylation reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
1-(Benzyloxy)-4-(trifluoromethyl)benzene has diverse applications in scientific research:
Comparison with Similar Compounds
- 1-(Benzyloxy)-4-(difluoromethyl)benzene
- 1-(Benzyloxy)-4-(monofluoromethyl)benzene
- 1-(Benzyloxy)-4-(methyl)benzene
Comparison: 1-(Benzyloxy)-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The trifluoromethyl group significantly enhances the compound’s electron-withdrawing ability, lipophilicity, and metabolic stability, making it more suitable for applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
1-phenylmethoxy-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRFAICCYVUTRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383982 | |
Record name | 4-Benzyloxybenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70097-65-3 | |
Record name | 4-Benzyloxybenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 1-(Benzyloxy)-4-(trifluoromethyl)benzene used in the study of fluoxetine's electrochemical behavior?
A: The research aimed to understand the complex electrochemical oxidation of fluoxetine, which involves multiple potential reaction sites. this compound, alongside N-methyl-3-phenylpropan-1-amine hydrochloride, served as a critical structural analog. By isolating the substituted aromatic nucleus present in fluoxetine, researchers could specifically investigate its role in the oxidation process without interference from the secondary amine group. This approach facilitated a more accurate and detailed understanding of how the aromatic structure contributes to fluoxetine's overall electrochemical behavior. [] You can find more details about the study here:
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